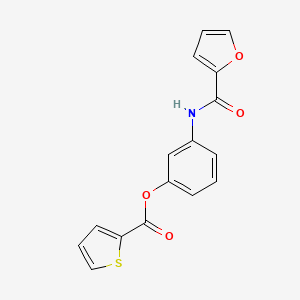
3-(2-furoylamino)phenyl 2-thiophenecarboxylate
Vue d'ensemble
Description
3-(2-furoylamino)phenyl 2-thiophenecarboxylate, also known as FTPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FTPC is a derivative of the compound 2-thiophenecarboxylic acid, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(2-furoylamino)phenyl 2-thiophenecarboxylate is complex and not yet fully understood. It is believed that the compound exerts its effects through the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. This compound has also been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancer. In addition, this compound has been shown to have neuroprotective effects, and it has potential applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-furoylamino)phenyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound also has some limitations. It is a relatively new compound, and its properties and potential applications are still being studied. In addition, the complex synthesis process may make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are many potential future directions for research on 3-(2-furoylamino)phenyl 2-thiophenecarboxylate. One area of interest is the compound's potential applications in the treatment of neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and to identify the specific signaling pathways that are modulated by the compound. In addition, studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential. Overall, this compound is a promising compound with many potential applications in scientific research.
Applications De Recherche Scientifique
3-(2-furoylamino)phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of interesting biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[3-(furan-2-carbonylamino)phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c18-15(13-6-2-8-20-13)17-11-4-1-5-12(10-11)21-16(19)14-7-3-9-22-14/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIEVXYNOLOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



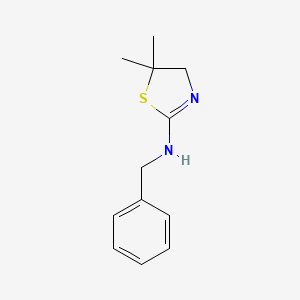
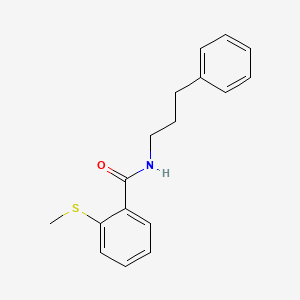
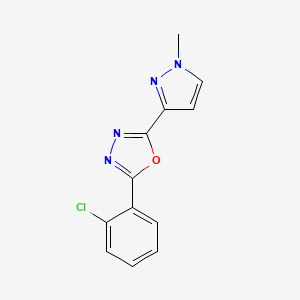
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4415671.png)
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4415682.png)
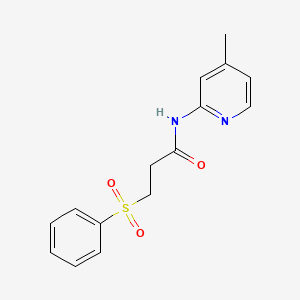
![N-(tert-butyl)-2-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4415693.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B4415700.png)
![3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4415709.png)
![N-allyl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4415712.png)
![5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415724.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B4415735.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4415744.png)